Pgd2-IN-1
Overview
Description
Pgd2-IN-1 is an antagonist of DP, with an IC50 of 0.3 nM . It is a major prostaglandin produced by mast cells and is also synthesized by alveolar macrophages . Large amounts of this compound are found only in the brain and in mast cells .
Synthesis Analysis
Prostaglandins, including this compound, are amphipathic, bioactive signaling molecules derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H23Cl2N3O3 . It has a molecular weight of 460.35 . The chemical structure of this compound is consistent with its H-NMR .Chemical Reactions Analysis
The key enzyme in prostanoid biosynthesis is prostaglandin synthase (PGS), also known as cyclooxygenase (COX). PGS/COX converts free arachidonate first to prostaglandin G2 (PGG2) by a cyclooxygenase reaction, and then --in a second enzymatic step-- to prostaglandin H2 (PGH2) by a hydroperoxidase reaction . PGH2 is then converted to the various prostaglandins (PG~, PGD2, PGF2a, etc), prostacyclin, (pGI2) or thromboxane by cell-type restricted synthetases that use PGH2 as substrate .Physical and Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO at a concentration of ≥ 25 mg/mL . The recommended storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months and -20°C for 1 month .Scientific Research Applications
Sleep Regulation
PGD2-IN-1, or Prostaglandin D2, has been studied for its role in sleep regulation. In research involving rhesus monkeys, PGD2 was found to induce natural sleep when infused into the cerebral ventricles. This suggests that endogenous PGD2 may play a role in sleep regulation by acting on brain structures surrounding the third ventricle (Onoe et al., 1983). Another study highlighted the activation of ventrolateral preoptic neurons by PGD2, indicating its involvement in the somnogenic (sleep-inducing) process (Scammell et al., 1998).
Airway Inflammation and Asthma
This compound is relevant in the context of airway inflammation and asthma. Selective DP1 and DP2 receptor antagonists are under development for asthma and allergic rhinitis, highlighting the pro-inflammatory effects of PGD2, especially in allergic airway diseases (Santini et al., 2016). The role of PGD2 in bronchoconstriction associated with asthma has also been explored, with some studies indicating that it may not be fully mediated by the thromboxane prostanoid receptor (Johnston et al., 1995).
Endothelial Barrier Function
PGD2 has been shown to promote endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway, which can decrease endothelial permeability. This finding is significant for understanding vascular permeability and inflammation (Kobayashi et al., 2013).
Major Depressive Disorder
Studies indicate a correlation between decreased PGD2 levels and depression-like behaviors. This suggests that PGD2 may have a role in the pathophysiology of major depressive disorder and could be a target for therapeutic interventions (Chu et al., 2017).
Glucose Metabolism and Type 2 Diabetes
PGC-1α, a coactivator influenced by PGD2, plays a crucial role in regulating glucose metabolism and is implicated in type 2 diabetes mellitus. This link suggests potential targets for diabetes treatment and a better understanding of metabolic regulation (Wu et al., 2016).
Neuronal Cell Death
and NeurotoxicityPGD2 can influence neuronal cell death, particularly through its cyclopentenone metabolites. This aspect is crucial for understanding the complex effects of PGD2 on neuronal health and potential neurotoxicity, which might have implications for neurodegenerative diseases (Liu et al., 2013).
Mechanism of Action
Pgd2-IN-1 is a prostaglandin that binds to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . It is a major prostaglandin produced by mast cells – recruits Th2 cells, eosinophils, and basophils . Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .
Safety and Hazards
Future Directions
Prostacyclin and related drugs have been used in the clinical treatment of PAH . Other prostaglandins also have the potential to treat PAH . This suggests that targeting PG pathways could provide opportunities for cancer prevention and therapy . The DP2 receptor pathway is a novel and important therapeutic target for asthma .
Properties
IUPAC Name |
2-[3-[6-[2-(2,4-dichlorophenyl)ethylamino]-2-methoxypyrimidin-4-yl]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O3/c1-23(2,21(29)30)16-6-4-5-15(11-16)19-13-20(28-22(27-19)31-3)26-10-9-14-7-8-17(24)12-18(14)25/h4-8,11-13H,9-10H2,1-3H3,(H,29,30)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKCRCBBAXLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CC(=NC(=N2)OC)NCCC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885066-67-1 | |
Record name | MDK-66671 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885066671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDK-66671 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ83H2X06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.